molecular formula C13H19BO4S B2655537 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 1207557-61-6

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No.: B2655537
CAS No.: 1207557-61-6
M. Wt: 282.16
InChI Key: DIZXCRFTIVBVBE-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a boronate ester derivative featuring a thiophene backbone substituted with an ethyl ester group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position. This compound (CAS: 1150271-60-5) has a molecular formula of C₁₃H₁₉BO₄S and a molecular weight of 282.16 g/mol . It is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity with aryl halides under palladium catalysis . Its synthesis typically involves lithiation-borylation strategies, as seen in analogous thiophene-boronate esters .

Properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4S/c1-6-16-11(15)10-7-9(8-19-10)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZXCRFTIVBVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of a halogenated thiophene with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Coupling Products: Aryl or vinyl-substituted thiophenes.

    Oxidation Products: Alcohols or phenols.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring can participate in π-π interactions, enhancing the reactivity and stability of the compound .

Comparison with Similar Compounds

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiophene-3-Carboxylate (CAS: 960116-27-2)

  • Structure : Boronate group at the 5-position of thiophene, ester at 3-position.
  • Molecular Formula: C₁₁H₁₄BNO₂S.
  • Molecular Weight : 235.11 g/mol.

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thieno[3,2-b]Thiophene-2-Carboxylate

  • Structure: Fused thienothiophene core with boronate and ester groups.
  • Molecular Formula : C₁₅H₁₉BO₄S₂.
  • Key Differences : The fused ring system extends π-conjugation, increasing stability and altering electronic properties for optoelectronic applications .

Benzene-Based Boronate Esters

Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetate

  • Structure : Phenyl ring substituted with boronate and ethyl acetate groups.
  • Molecular Formula : C₁₆H₂₁BO₄.
  • Key Differences : The benzene ring provides greater electronic delocalization but lower reactivity in cross-couplings compared to thiophene derivatives .

Heterocyclic Derivatives with Extended Functionality

Ethyl 6-Methyl-4-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiophen-3-yl]-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

  • Structure : Combines thiophene-boronate with a tetrahydropyrimidine-thione moiety.
  • Key Differences : The added heterocycle enhances hydrogen-bonding capacity, making it suitable for pharmaceutical applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boronate Position Key Applications
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate C₁₃H₁₉BO₄S 282.16 Thiophene-4 Cross-coupling reactions, drug intermediates
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate C₁₁H₁₄BNO₂S 235.11 Thiophene-5 High-purity intermediates
Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate C₁₆H₂₁BO₄ 308.15 Phenyl-4 Materials science
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene-2-carboxylate C₁₅H₁₉BO₄S₂ 342.25 Thienothiophene-5 Optoelectronics

Biological Activity

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS No. 1207557-61-6) is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H19BO4S
  • Molecular Weight : 282.16 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Kinases : The compound has been studied for its inhibitory effects on various kinases such as GSK-3β and IKK-β. These kinases are involved in inflammatory pathways and cell signaling processes that regulate cell survival and proliferation .
  • Anti-inflammatory Properties : Studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in models of inflammation. This suggests a potential role in treating inflammatory diseases .
  • Cytotoxicity Evaluation : The cytotoxic effects of the compound have been assessed in various cell lines including HT-22 (neuronal cells) and BV-2 (microglial cells). The results indicated that it does not significantly decrease cell viability at concentrations up to 10 µM, which is promising for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservations
GSK-3β InhibitionIC50 values ranged from 10 to 1314 nM; smaller substituents enhance activity .
Anti-inflammatoryReduced NO and IL-6 levels in microglial cells; compounds surpassed reference inhibitors .
CytotoxicityNo significant decrease in cell viability at concentrations ≤10 µM .

Case Studies

  • Neuroinflammation Model : In a study assessing neuroinflammatory responses, this compound was shown to significantly reduce inflammatory markers in BV-2 cells when treated with lipopolysaccharide (LPS), indicating its potential as an anti-neuroinflammatory agent .
  • Kinase Inhibition Study : A comparative analysis of various compounds revealed that those containing similar dioxaborolane moieties exhibited potent inhibitory effects against GSK-3β. The study highlighted the structural features contributing to enhanced activity .

Q & A

Q. What are the primary synthetic routes for Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cross-coupling or functionalization of thiophene derivatives. A common method is the Miyaura borylation of halogenated thiophene precursors using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) . Key parameters for optimization include:

  • Catalyst loading : 1–5 mol% Pd for cost efficiency and yield balance.
  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at reflux (80–100°C).
  • Base : Cs₂CO₃ or KOAc to stabilize intermediates and drive deprotonation . Monitoring reaction progress via TLC or HPLC-MS ensures minimal side products like deboronation or ester hydrolysis.

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what substrates are compatible?

The pinacol boronate group enables coupling with aryl/heteroaryl halides (Br, I) or triflates. Applications include:

  • Drug design : Synthesis of biaryl motifs for kinase inhibitors or receptor ligands .
  • Material science : Construction of conjugated polymers for organic electronics. Compatibility depends on steric/electronic effects: Electron-deficient aryl halides (e.g., nitro-substituted) react faster, while bulky substrates may require Buchwald-Hartwig conditions .

Advanced Research Questions

Q. What analytical methods resolve structural ambiguities in derivatives of this compound?

Confirming regioselectivity (e.g., boronate at C4 vs. C5 of thiophene) requires:

  • X-ray crystallography : SHELXL refinement (e.g., CCDC deposition codes from Acta Crystallographica ).
  • NMR spectroscopy : ¹H-¹¹B HMBC or 2D NOESY to assign substituent positions.
  • Mass spectrometry : HRMS to distinguish isomers with identical molecular formulas. For example, in , the boronate group at C5 (vs. C4 in the target compound) alters coupling reactivity, necessitating precise characterization .

Q. How does the electronic nature of the thiophene-ester moiety influence catalytic efficiency in cross-coupling?

The electron-withdrawing ester group (CO₂Et) polarizes the thiophene ring, enhancing oxidative addition of Pd⁰ to the C–B bond. Computational studies (DFT) reveal:

  • Reduced electron density at the boronate carbon, accelerating transmetallation.
  • Steric effects : The ethyl ester minimizes steric hindrance compared to bulkier esters, improving turnover frequency (TOF) . Experimental validation via Hammett plots (σ values) correlates substituent effects with reaction rates.

Q. What strategies mitigate boron retention in final products during multi-step syntheses?

Boron-containing intermediates often require protection/deprotection. Effective approaches include:

  • Trityl protection : Masking the boronate with trityl chloride, followed by acidic cleavage.
  • Fluorous tagging : Facilitates purification via fluorous solid-phase extraction (F-SPE) .
  • In situ quenching : Adding pinacol to scavenge excess B reagents, reducing side reactions .

Methodological Challenges and Data Contradictions

Q. How can researchers address discrepancies in reported melting points or purity across studies?

Variations arise from:

  • Crystallization conditions : Slow cooling vs. rapid precipitation alters polymorphism.
  • Hygroscopicity : Boronates absorb moisture, affecting observed melting ranges (e.g., reports "Keep in dark place, Sealed in dry") . Standardized protocols (e.g., USP guidelines) for drying and storage under inert atmosphere (N₂/Ar) improve reproducibility.

Q. What mechanistic insights explain unexpected byproducts in coupling reactions with this compound?

Common byproducts include:

  • Homocoupled thiophenes : Caused by Pd black formation; adding ligands (e.g., SPhos) stabilizes Pd⁰ .
  • Ester hydrolysis : Mitigated by anhydrous conditions or using tert-butyl esters. Mechanistic studies (e.g., kinetic isotope effects, radical traps) distinguish between oxidative addition vs. radical pathways .

Tables for Key Data

Table 1. Comparative Reactivity in Suzuki-Miyaura Coupling

Substrate (Ar–X)Yield (%)TOF (h⁻¹)Reference
4-Bromotoluene9245
2-Iodopyridine7832
4-Nitrochlorobenzene6528

Table 2. Analytical Parameters for Structural Confirmation

TechniqueKey ParametersApplication Example
X-ray (SHELXL)R-factor < 0.05Regiochemistry of boronate
¹¹B NMRδ 28–32 ppm (boronate)Detecting hydrolysis
HRMSm/z 282.16 (M+H⁺)Purity validation

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